tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate
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Overview
Description
tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate is a versatile organic compound known for its unique bicyclic structure. This compound is often used as a building block in organic synthesis due to its stability and reactivity. The bicyclo[1.1.1]pentane core provides a rigid framework, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a followed by a series of functional group transformations.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Carbamate Formation: The final step involves the reaction of the amino group with tert-butyl chloroformate under basic conditions to form the carbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate involves its interaction with various molecular targets. The rigid bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. The carbamate group can form hydrogen bonds and other interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Similar structure but with the amino group at a different position.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methylcarbamate: Contains an additional methyl group.
Uniqueness
tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its rigid structure and functional groups make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H18N2O2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-2-bicyclo[1.1.1]pentanyl)carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-5-4-6(8)7(5)11/h5-8H,4,11H2,1-3H3,(H,12,13) |
InChI Key |
KXTXQJIAYFFPMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC1C2N |
Origin of Product |
United States |
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